4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid
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Overview
Description
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 4-position, a bromine atom at the 7-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of 4-(benzyloxy)-1H-indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position . The reaction conditions often include a solvent such as dichloromethane or chloroform and may require a catalyst or initiator to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(benzyloxy)-1H-indole-2-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may influence its binding affinity to target proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with a hydroxyl group instead of a carboxylic acid group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Features a methoxy group at the 3-position instead of a bromine atom at the 7-position.
4-(Benzyloxy)benzoic acid: Similar structure but lacks the indole ring.
Uniqueness
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups and the indole ring structure. The presence of the benzyloxy group, bromine atom, and carboxylic acid group provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12BrNO3 |
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Molecular Weight |
346.17 g/mol |
IUPAC Name |
7-bromo-4-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H12BrNO3/c17-12-6-7-14(21-9-10-4-2-1-3-5-10)11-8-13(16(19)20)18-15(11)12/h1-8,18H,9H2,(H,19,20) |
InChI Key |
AMLYSFHZYDPOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=C(NC3=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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